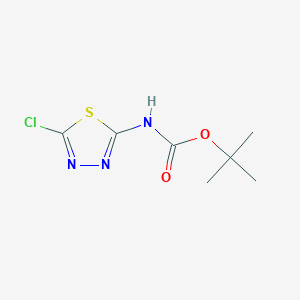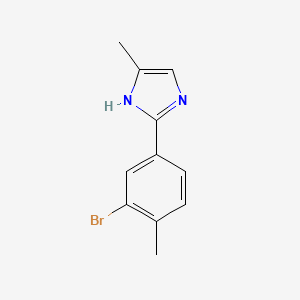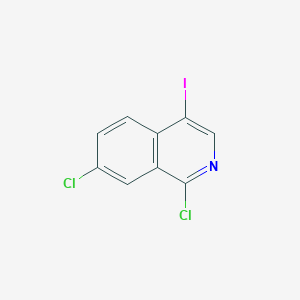
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione: is a complex organic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes two octyl chains and two phenyl groups attached to a naphthyridine core. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a diketone.
Introduction of Octyl Chains: The octyl chains can be introduced via alkylation reactions using octyl halides in the presence of a strong base.
Attachment of Phenyl Groups: The phenyl groups can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in OLEDs and OPVs.
類似化合物との比較
Similar Compounds
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine: Lacks the dione functionality, resulting in different chemical properties.
3,7-Dibromo-1,5-naphthyridine: Contains bromine substituents, leading to different reactivity and applications.
10,15-Dihydro-5H-diindolo[3,2-a3’,2’-c]carbazole: A triazatruxene derivative with a different core structure and electronic properties.
Uniqueness
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione is unique due to its specific combination of octyl and phenyl substituents on the naphthyridine core. This unique structure imparts distinct chemical, physical, and electronic properties, making it valuable for various applications in research and industry.
特性
分子式 |
C36H46N2O2 |
|---|---|
分子量 |
538.8 g/mol |
IUPAC名 |
1,5-dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6-dione |
InChI |
InChI=1S/C36H46N2O2/c1-3-5-7-9-11-19-25-37-33-27-32(30-23-17-14-18-24-30)36(40)38(26-20-12-10-8-6-4-2)34(33)28-31(35(37)39)29-21-15-13-16-22-29/h13-18,21-24,27-28H,3-12,19-20,25-26H2,1-2H3 |
InChIキー |
PBYKKPDZFGZSPK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C2=C(C=C(C1=O)C3=CC=CC=C3)N(C(=O)C(=C2)C4=CC=CC=C4)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


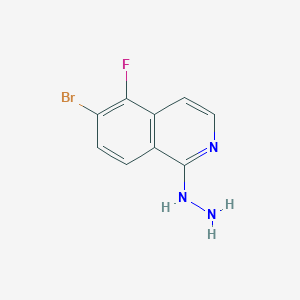






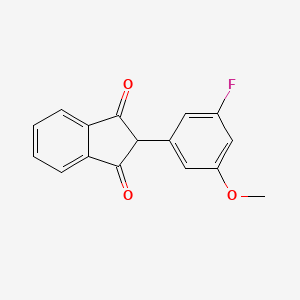
![1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
![6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13672770.png)

